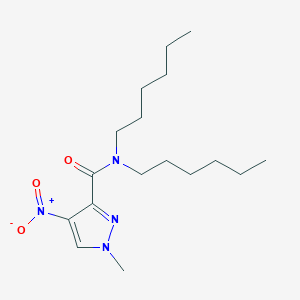
N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide, also known as compound 1, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Inhibiting FAAH has been shown to increase levels of endocannabinoids, leading to potential therapeutic benefits in a variety of conditions.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 involves inhibition of the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, levels of endocannabinoids in the body are increased, leading to potential therapeutic benefits. The exact mechanism by which N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 inhibits FAAH is not fully understood, but it is believed to involve binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 are largely related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids play a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Inhibition of FAAH has been shown to have potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 in lab experiments is its potent inhibition of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 is its relatively low selectivity for FAAH, meaning it may also inhibit other enzymes in the body. This can make it difficult to attribute specific effects to FAAH inhibition alone.
Orientations Futures
There are many potential future directions for research on N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 and its potential therapeutic benefits. One area of interest is its potential use in the treatment of pain, anxiety, and inflammation. Additionally, further studies are needed to fully understand the mechanism by which N-benzyl-1-(2-fluorobenzoyl)-N-methyl-4-piperidinecarboxamide 1 inhibits FAAH and to develop more selective inhibitors of the enzyme. Finally, there is a need for further research on the long-term effects of FAAH inhibition and the potential risks associated with chronic use of FAAH inhibitors.
Applications De Recherche Scientifique
Compound 1 has been studied extensively in the field of medicinal chemistry, with a focus on its potential therapeutic benefits. Inhibition of FAAH has been shown to have potential therapeutic effects in a variety of conditions, including pain, anxiety, and inflammation. Compound 1 has been shown to be a potent inhibitor of FAAH, making it a promising candidate for further study.
Propriétés
IUPAC Name |
N-benzyl-1-(2-fluorobenzoyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-23(15-16-7-3-2-4-8-16)20(25)17-11-13-24(14-12-17)21(26)18-9-5-6-10-19(18)22/h2-10,17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJCIXPAFVJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4694027.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4694032.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4694037.png)



![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4694078.png)
![3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B4694082.png)

![1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694090.png)


